N-(2-bicyclo[2.2.2]oct-5-enylmethyl)-2-cyanopropanamide
Description
N-(2-bicyclo[222]oct-5-enylmethyl)-2-cyanopropanamide is a complex organic compound characterized by its unique bicyclic structure
Properties
IUPAC Name |
N-(2-bicyclo[2.2.2]oct-5-enylmethyl)-2-cyanopropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-9(7-14)13(16)15-8-12-6-10-2-4-11(12)5-3-10/h2,4,9-12H,3,5-6,8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKATVXOTAVDPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C(=O)NCC1CC2CCC1C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bicyclo[2.2.2]oct-5-enylmethyl)-2-cyanopropanamide typically involves multiple steps. One common approach starts with the preparation of bicyclo[2.2.2]oct-5-en-2-one, which can be synthesized via an intramolecular alkylation reaction of 9-bromocarvone derivatives . The resulting bicyclo[2.2.2]oct-5-en-2-one is then subjected to further reactions to introduce the cyanopropanamide group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(2-bicyclo[2.2.2]oct-5-enylmethyl)-2-cyanopropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure or the cyanopropanamide group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction could produce amine or alkane derivatives.
Scientific Research Applications
N-(2-bicyclo[2.2.2]oct-5-enylmethyl)-2-cyanopropanamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.
Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-bicyclo[2.2.2]oct-5-enylmethyl)-2-cyanopropanamide involves its interaction with specific molecular targets. The bicyclic structure allows for unique binding interactions with enzymes or receptors, potentially modulating their activity. The cyanopropanamide group may also participate in hydrogen bonding or other interactions that influence the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]oct-5-en-2-one: A precursor in the synthesis of N-(2-bicyclo[2.2.2]oct-5-enylmethyl)-2-cyanopropanamide.
Bicyclo[2.2.2]oct-5-en-2-ol: Another bicyclic compound with similar structural features.
Uniqueness
N-(2-bicyclo[222]oct-5-enylmethyl)-2-cyanopropanamide is unique due to the presence of the cyanopropanamide group, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
